molecular formula C14H12O4 B8562073 2,6-Diacetoxy naphthalene

2,6-Diacetoxy naphthalene

Cat. No.: B8562073
M. Wt: 244.24 g/mol
InChI Key: FEMLQRZUSKWKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diacetoxy naphthalene is an organic compound with the molecular formula C13H10O4. It is a derivative of naphthoic acid, characterized by the presence of an acetoxy group at the 6-position and a methyl ester group at the carboxylic acid position. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diacetoxy naphthalene typically involves the esterification of 6-Acetoxy-2-naphthoic acid. One common method is the reaction of 6-Hydroxy-2-naphthoic acid with acetic anhydride to form 6-Acetoxy-2-naphthoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

2,6-Diacetoxy naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diacetoxy naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diacetoxy naphthalene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The naphthoic acid moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-naphthoic acid methyl ester
  • 6-Methoxy-2-naphthoic acid
  • 2-Naphthoic acid

Uniqueness

2,6-Diacetoxy naphthalene is unique due to the presence of both an acetoxy group and a methyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl 6-acetyloxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H12O4/c1-9(15)18-13-6-5-10-7-12(14(16)17-2)4-3-11(10)8-13/h3-8H,1-2H3

InChI Key

FEMLQRZUSKWKCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.